3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom at the 8th position of the quinoline ring, and a thiadiazole ring attached at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 8th position of the quinoline ring through electrophilic fluorination using reagents such as Selectfluor.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Coupling of the Quinoline and Thiadiazole Rings: The final step involves coupling the fluorinated quinoline ring with the thiadiazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents such as amines.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline or thiadiazole derivatives.
Scientific Research Applications
3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used as a precursor for the synthesis of other complex molecules in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(8-Fluoroquinolin-2-yl)-N-propylpropanamide
- (3R,4S)-1-[(8-fluoroquinolin-2-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine**
- N-{(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide**
Uniqueness
3-(8-Fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a fluorinated quinoline ring and a thiadiazole ring. This combination imparts distinct electronic and steric properties, making the compound highly versatile for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the thiadiazole ring contributes to its biological activity and binding affinity to molecular targets.
Properties
Molecular Formula |
C11H7FN4S |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
3-(8-fluoroquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H7FN4S/c12-7-3-1-2-6-4-5-8(14-9(6)7)10-15-11(13)17-16-10/h1-5H,(H2,13,15,16) |
InChI Key |
XGCDZTMZPFSKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)C3=NSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.